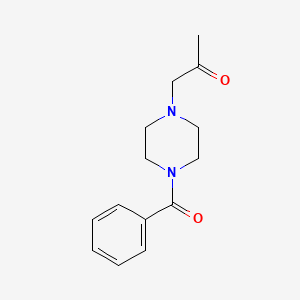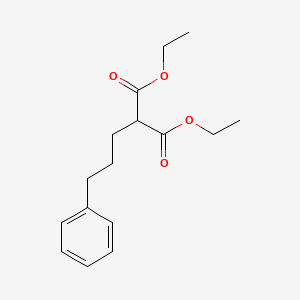
1,3-Diethyl 2-(3-phenylpropyl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diethyl 2-(3-phenylpropyl)propanedioate is an organic compound that belongs to the class of malonic esters. These esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by its phenylpropyl group attached to the malonate core, making it a valuable intermediate in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-phenylpropylmalonate typically involves the alkylation of diethyl malonate with 3-phenylpropyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of diethyl 3-phenylpropylmalonate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
1,3-Diethyl 2-(3-phenylpropyl)propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the alpha position using alkyl halides in the presence of a strong base.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids under acidic or basic conditions.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions
Sodium Ethoxide: Used as a base for deprotonation and enolate formation.
Alkyl Halides: Used for alkylation reactions.
Hydrochloric Acid: Used for hydrolysis of ester groups.
Heat: Applied for decarboxylation reactions.
Major Products Formed
Substituted Malonates: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Substituted Acetic Acids: Formed through decarboxylation reactions.
科学研究应用
1,3-Diethyl 2-(3-phenylpropyl)propanedioate has a wide range of applications in scientific research:
作用机制
The mechanism of action of diethyl 3-phenylpropylmalonate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is primarily due to the presence of the malonate core, which stabilizes the enolate ion through resonance.
相似化合物的比较
Similar Compounds
Diethyl Malonate: A simpler malonic ester used in similar synthetic applications.
Diethyl Phenylmalonate: Another aromatic malonic ester with similar reactivity but different substitution patterns.
Ethyl Acetoacetate: A related compound used in the synthesis of ketones and other organic molecules.
Uniqueness
1,3-Diethyl 2-(3-phenylpropyl)propanedioate is unique due to its phenylpropyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate for the synthesis of complex organic molecules, particularly those with pharmaceutical and industrial significance.
属性
CAS 编号 |
26395-09-5 |
|---|---|
分子式 |
C16H22O4 |
分子量 |
278.34 g/mol |
IUPAC 名称 |
diethyl 2-(3-phenylpropyl)propanedioate |
InChI |
InChI=1S/C16H22O4/c1-3-19-15(17)14(16(18)20-4-2)12-8-11-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8,11-12H2,1-2H3 |
InChI 键 |
IRRMRULGUABRDC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CCCC1=CC=CC=C1)C(=O)OCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
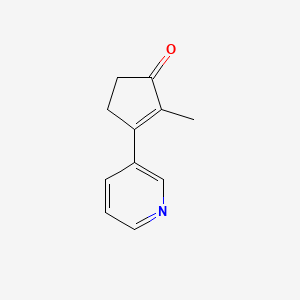
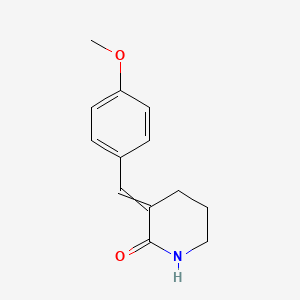
![{[1-Cyano-4-hydroxy-6-(2,4,6-trimethyl-phenoxy)-isoquinoline-3-carbonyl]-amino}-acetic acid](/img/structure/B8295330.png)
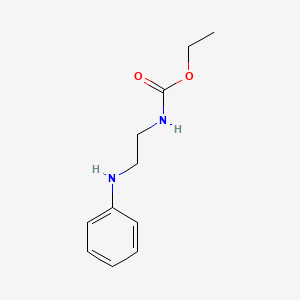
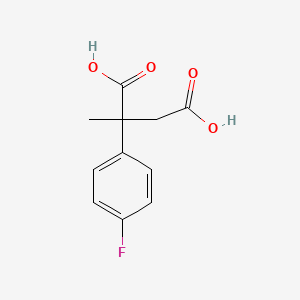
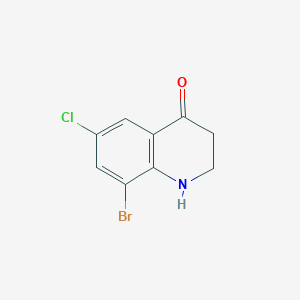
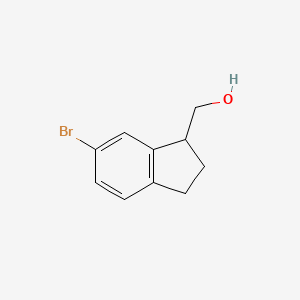

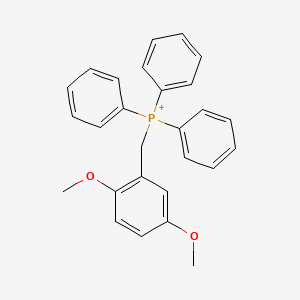
![Methyl 2-methyl-4-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-5-carboxylate](/img/structure/B8295379.png)
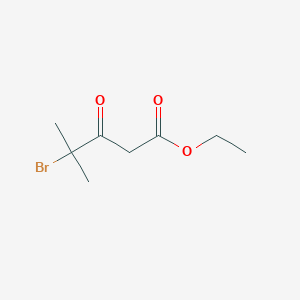
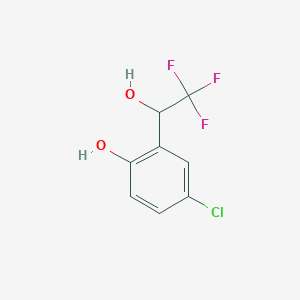
![Diethyl 2-[[(6-amino-2-methylsulfanylpyrimidin-4-yl)amino]methylidene]propanedioate](/img/structure/B8295395.png)
